4-butoxy-N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]benzamide - 317338-14-0

4-butoxy-N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]benzamide

Catalog Number: EVT-2789436
CAS Number: 317338-14-0
Molecular Formula: C24H28N2O2S
Molecular Weight: 408.56
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Nitazoxanide (2-(5-Nitrothiazol-2-ylcarbamoyl)phenyl acetate)

Compound Description: Nitazoxanide is a broad-spectrum antiparasitic drug classified as a thiazolide. It is known for its activity against various helminths, anaerobic protozoa, bacteria, intracellular parasites, and viruses []. In humans, nitazoxanide is rapidly metabolized to tizoxanide, which exhibits similar efficacy [].

Relevance: Nitazoxanide shares a core thiazole-2-ylcarbamoyl structure with 4-butoxy-N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]benzamide. The key difference lies in the substitution at the 5-position of the thiazole ring, with nitazoxanide featuring a nitro group while the target compound has a 4-(4-tert-butylphenyl) group. Additionally, the benzamide moiety in the target compound is replaced by a phenyl acetate group in nitazoxanide [].

Tizoxanide (2-(5-Nitrothiazol-2-ylcarbamoyl)phenol)

Compound Description: Tizoxanide is the primary active metabolite of nitazoxanide and exhibits comparable antiparasitic activity []. It displays efficacy against a range of pathogens, including helminths, protozoa, bacteria, and viruses [].

Relevance: Tizoxanide possesses the same thiazole-2-ylcarbamoyl core as both nitazoxanide and 4-butoxy-N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]benzamide. The 5-position of the thiazole ring bears a nitro group, distinguishing it from the target compound. Further, tizoxanide lacks the benzamide moiety present in the target compound, instead containing a phenol group [].

4-Nitro-N-(5-nitro-1,3-thiazol-2-yl)benzamide (NTB)

Compound Description: NTB is a newly synthesized analog of nitazoxanide, designed to explore its antiparasitic potential against kinetoplastid parasites such as Trypanosoma cruzi and Leishmania mexicana []. It demonstrates potent in vitro activity against these parasites [].

2-Nitro-N-(5-nitro-1,3-thiazol-2-yl)benzamide

Compound Description: This compound was studied for its crystal structure and intermolecular interactions using X-ray diffraction analysis []. The study revealed the formation of hydrogen bonds between molecules, leading to the formation of chains along a specific crystallographic axis [].

Relevance: Structurally similar to NTB, this compound also shares the thiazole-2-ylcarbamoyl and benzamide core with 4-butoxy-N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]benzamide. The key difference lies in the nitro group at the 2-position of the benzamide, while the target compound features a butoxy group at the 4-position []. Additionally, both the compound and NTB have nitro groups at the 5-position of the thiazole, unlike the 4-(4-tert-butylphenyl) substitution in the target compound [].

N-(5-Nitro-1,3-thiazol-2-yl)-4-(trifluoromethyl)benzamide

Compound Description: The crystal structure of this compound was analyzed using X-ray diffraction []. The study revealed two independent and conformationally dissimilar molecules within the crystal structure, indicating flexibility in the molecule's conformation []. The presence of N—H⋯N hydrogen bonds between molecules leads to the formation of chains along a specific crystallographic direction [].

Relevance: This compound shares the thiazole-2-ylcarbamoyl core structure and a benzamide moiety with 4-butoxy-N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]benzamide. It differentiates itself through a trifluoromethyl group at the 4-position of the benzamide, in contrast to the butoxy group in the target compound []. Further, both this compound and NTB possess a nitro group at the 5-position of the thiazole, unlike the 4-(4-tert-butylphenyl) substitution in the target compound [].

N-[4-[2-Ethyl-4-(3-methylphenyl)-1,3-thiazol-5-yl]-2-pyridyl]benzamide (TAK-715)

Compound Description: TAK-715 is a potent and orally active inhibitor of p38 MAP kinase, showing promising anti-inflammatory properties []. It effectively inhibits lipopolysaccharide-stimulated tumor necrosis factor-alpha release and exhibits good bioavailability [].

Relevance: While structurally distinct from 4-butoxy-N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]benzamide in its overall framework, TAK-715 shares the presence of a thiazole ring and a benzamide moiety. Notably, the thiazole in TAK-715 is connected to a pyridine ring, while the target compound has a direct connection between the thiazole and benzamide. The shared pharmacological target of p38 MAP kinase and the presence of a thiazole and benzamide suggest a potential relationship worth exploring further [].

2-bromo-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)benzamide

Compound Description: This compound demonstrates inhibitory activity toward the interaction of Plasmodium falciparum autophagy-related proteins 8 and 3 (PfAtg8-PfAtg3), highlighting its potential as an antimalarial drug candidate []. Inhibiting this protein-protein interaction could disrupt essential cellular processes in the parasite [].

Relevance: Similar to TAK-715, this compound also shares a thiazole ring and a benzamide moiety with 4-butoxy-N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]benzamide. It features a pyridine ring connected to the thiazole, similar to TAK-715, but lacks the substitutions on both the thiazole and benzamide present in the target compound [].

N-(4-(6-(isopropylamino)pyrimidin-4-yl)-1,3-thiazol-2-yl)-N,4-dimethylbenzamide (4)

Compound Description: This compound displays high binding affinity for the metabotropic glutamate 1 (mGlu1) receptor, a potential target for positron emission tomography (PET) imaging of the brain []. Its carbon-11 labeled analog ([¹¹C]4) exhibits high brain uptake and specific binding to mGlu1 in preclinical studies [].

N-[4-[6-(isopropylamino)pyrimidin-4-yl]-1,3-thiazol-2-yl]-4-[¹¹C]methoxy-N-methyl-benzamide ([¹¹C]ITMM)

Compound Description: This carbon-11 labeled compound is a promising PET probe for imaging mGlu1 receptors in clinical studies []. It exhibits high brain uptake and specific binding to mGlu1, allowing for visualization and quantification of mGlu1 distribution in the brain []. Using [¹¹C]ITMM with ultra-high specific activity enhances visualization and specific binding for mGlu1 [].

Relevance: Like compound 8, this molecule also incorporates a thiazole ring and a benzamide moiety, characteristic of 4-butoxy-N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]benzamide. It shares the same pyrimidine ring linked to the thiazole and a nitrogen atom connecting to the benzamide moiety []. The primary difference lies in the radiolabeling with carbon-11 and the methoxy substitution at the 4-position of the benzamide, which distinguishes it from the target compound [].

N-[4-(2,4-dimethyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-1,3-thiazol-2-yl]benzamide (DBTB-1)

Compound Description: DBTB-1 acts as a novel modulator of the large-conductance Ca²⁺-activated K⁺ channel (BKCa channel), a critical regulator of smooth muscle contraction in various tissues, including the urinary bladder []. It primarily affects the deactivation kinetics of the channel, leading to prolonged channel openings and increased open-state probability [].

Properties

CAS Number

317338-14-0

Product Name

4-butoxy-N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]benzamide

IUPAC Name

4-butoxy-N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]benzamide

Molecular Formula

C24H28N2O2S

Molecular Weight

408.56

InChI

InChI=1S/C24H28N2O2S/c1-5-6-15-28-20-13-9-18(10-14-20)22(27)26-23-25-21(16-29-23)17-7-11-19(12-8-17)24(2,3)4/h7-14,16H,5-6,15H2,1-4H3,(H,25,26,27)

InChI Key

SYLVIMOHFMGRNP-UHFFFAOYSA-N

SMILES

CCCCOC1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)C(C)(C)C

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.